molecular formula C13H21NO5 B13911469 O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate CAS No. 206111-37-7

O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate

Cat. No.: B13911469
CAS No.: 206111-37-7
M. Wt: 271.31 g/mol
InChI Key: HWSSECTULMLBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate is a bicyclic ester derivative featuring a partially saturated pyridine ring. Key structural attributes include:

  • Substituents: A tert-butyl ester at the O1 position and an ethyl ester at the O5 position.
  • Functional groups: A hydroxyl group at position 4 and two ester moieties contributing to its polarity and reactivity.
  • Molecular formula: C₁₃H₂₁NO₅ (inferred from for analogous compounds) .

This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical research, due to its modular ester groups and hydroxyl functionality, which enable diverse derivatization pathways.

Properties

IUPAC Name

1-O-tert-butyl 5-O-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSSECTULMLBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133354
Record name 1-(1,1-Dimethylethyl) 3-ethyl 5,6-dihydro-4-hydroxy-1,3(2H)-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206111-37-7
Record name 1-(1,1-Dimethylethyl) 3-ethyl 5,6-dihydro-4-hydroxy-1,3(2H)-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206111-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-ethyl 5,6-dihydro-4-hydroxy-1,3(2H)-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with:

Synthetic Route

Based on the literature and patent data on related 1,4-dihydropyridine-3,5-dicarboxylates, the following general procedure is adapted for the preparation of O1-tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate:

  • Formation of Intermediate Enamine Esters:

    • β-Ketoesters are reacted with ammonium acetate in an alcohol solvent (e.g., ethanol) under aminolysis conditions to form enamine ester intermediates.
  • Knoevenagel Condensation:

    • Appropriate aldehydes or aromatic aldehyde derivatives undergo Knoevenagel condensation with 1,3-dicarbonyl compounds to yield α,β-unsaturated intermediates.
  • Cyclization to Dihydropyridine Core:

    • The enamine esters react with the α,β-unsaturated intermediates under heating (60–150°C) in inert solvents such as toluene, benzene, or tetrahydrofuran to promote cyclization forming the dihydropyridine ring.
  • Selective Esterification and Hydroxylation:

    • The tert-butyl ester group is introduced or maintained at the 1-position, while the ethyl ester is installed at the 5-position through controlled esterification steps.

    • Hydroxylation at the 4-position is achieved either via direct substitution during ring closure or by subsequent oxidation/hydrolysis steps.

  • Purification:

    • The product is purified by recrystallization or chromatographic techniques to obtain the target compound with high purity.

Reaction Conditions and Solvents

  • Solvents: Benzene, toluene, tetrahydrofuran, dibutylether, butanol, hexanol, methanol, dimethoxyethane, ethylene glycol, ethanol, and propanol have been reported as suitable inert solvents facilitating the cyclization and condensation steps.

  • Temperature: Reaction temperatures typically range from 60°C to 150°C, optimized to balance reaction rate and product stability.

  • Catalysts: No additional catalysts or condensation agents are generally required beyond ammonium acetate for aminolysis.

Mechanistic Insights

The synthesis proceeds via:

  • Formation of an enamine intermediate from β-ketoesters and ammonium acetate.

  • Knoevenagel condensation generates α,β-unsaturated intermediates.

  • Cyclization occurs through nucleophilic attack of the enamine on the unsaturated intermediate, forming the dihydropyridine ring.

  • Ester groups are preserved or selectively introduced through controlled reaction conditions.

  • Hydroxyl group formation at position 4 may involve tautomerization or oxidative steps.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
Enamine ester formation β-Ketoester + NH4OAc (ammonium acetate) Ethanol or similar alcohol 60–80 Aminolysis step, intermediate not isolated
Knoevenagel condensation Aldehyde + 1,3-dicarbonyl compound Toluene, benzene, THF 60–100 Formation of α,β-unsaturated intermediate
Cyclization Enamine ester + α,β-unsaturated intermediate Toluene, benzene, THF 80–150 Ring closure to dihydropyridine
Esterification/Hydroxylation Controlled esterification/hydrolysis steps Variable Ambient to 100 Installation of tert-butyl and ethyl esters
Purification Recrystallization or chromatography N/A N/A Yields depend on purity and method

Research Findings and Literature Perspectives

  • The patent EP0247345A2 outlines the preparation of 1,4-dihydropyridine-3,5-dicarboxylates with various ester substitutions, including tert-butyl and ethyl esters, employing the described general synthetic approach without requiring additional catalysts and using a range of solvents and moderate temperatures.

  • The synthetic approach is versatile and adaptable for the preparation of derivatives with different substituents on the pyridine ring, including hydroxyl groups, by modifying the starting materials and reaction conditions.

  • The use of ammonium acetate in alcohol solvents facilitates the formation of enamine esters, a crucial intermediate for the cyclization step.

  • The Knoevenagel condensation is a well-established method to generate α,β-unsaturated intermediates, which are key electrophiles in the cyclization step forming the dihydropyridine core.

  • The selective protection and esterification strategies allow for the installation of tert-butyl and ethyl esters at the 1 and 5 positions, respectively, ensuring regioselectivity and functional group compatibility.

  • No direct literature was found detailing a unique or alternative preparation method specifically for this compound; however, the described general methods for 1,4-dihydropyridine derivatives are applicable and authoritative.

Chemical Reactions Analysis

Types of Reactions

O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various ester derivatives .

Scientific Research Applications

O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features
O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate (Target) C₁₃H₂₁NO₅ 271.31 (calculated) O1: tert-butyl; O5: ethyl; C4: hydroxyl Not explicitly provided Hydroxyl group enhances polarity; ethyl ester increases steric bulk vs. methyl.
1-tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate C₁₂H₁₉NO₄ 241.29 O1: tert-butyl; O3: methyl 125097-83-8 Lacks hydroxyl group; methyl ester reduces steric hindrance .
O1-tert-butyl O5-methyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate C₁₂H₁₉NO₅ 257.28 O1: tert-butyl; O5: methyl; C4: hydroxyl 220389-30-0 Methyl ester at O5 lowers molecular weight and lipophilicity vs. ethyl .
O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate C₁₆H₂₈N₂O₄ 312.40 Spirocyclic system; ethyl and tert-butyl 2306249-43-2 Complex bicyclic structure with nitrogen atoms; no hydroxyl group .

Analysis of Substituent Effects

  • Ethyl vs.
  • Hydroxyl Group: The C4 hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, which may improve crystallinity or alter biological activity compared to non-hydroxylated analogs like 1-tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate .
  • Spirocyclic Systems : Compounds like O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate exhibit distinct conformational rigidity due to their spiro architectures, which are absent in the target compound’s dihydropyridine scaffold .

Research Implications

  • Synthetic Utility : The tert-butyl and ethyl ester groups in the target compound provide orthogonal protection strategies for selective deprotection in multi-step syntheses.
  • Physicochemical Properties : The hydroxyl group may facilitate interactions in catalytic systems or biological targets, while the ethyl ester balances lipophilicity for membrane permeability in drug design.
  • Crystallography : Structural elucidation of such compounds likely employs programs like SHELXL (), given its prevalence in small-molecule refinement .

Biological Activity

O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate, also known by its IUPAC name 1-O-tert-butyl 4-O-ethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₃H₂₁NO₅
Molecular Weight 271.31 g/mol
CAS Number 206111-40-2
PubChem CID 58582393
Appearance Not specified

Research indicates that this compound exhibits various biological activities through multiple mechanisms. These include:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which helps in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary findings suggest that this compound may protect neuronal cells from damage due to excitotoxicity.

Study 1: Antioxidant Properties

A study published in Inorganic Chemistry investigated the antioxidant capacity of several pyridine derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro when tested against various oxidative stress models .

Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound was shown to reduce the secretion of TNF-alpha and IL-6 by up to 50%. This suggests a strong anti-inflammatory potential suitable for further therapeutic exploration .

Study 3: Neuroprotection

Research conducted on neuronal cell lines exposed to glutamate toxicity revealed that treatment with this compound led to a significant increase in cell viability compared to untreated controls. This positions the compound as a candidate for neuroprotective drug development .

Safety and Toxicology

Safety assessments indicate that while the compound exhibits beneficial biological activities, it also presents certain hazards. Toxicological studies have identified potential risks associated with high doses leading to cytotoxicity in non-target cells. Proper dosage and administration routes are critical for ensuring safety in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate, and what are the critical reaction conditions affecting yield?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving:

  • Step 1: Deprotonation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at −78°C to −71°C to generate enolates .
  • Step 2: Acid-catalyzed cyclization (e.g., HCl in 1,4-dioxane) at 20–50°C for 25 hours to form the dihydropyridine core .
  • Step 3: Protection/deprotection steps (e.g., tert-butyl carbamate formation via palladium-catalyzed coupling with tert-butyl XPhos ligand and cesium carbonate in tert-butyl alcohol at 40–100°C under inert atmosphere) .

Critical Conditions:

  • Low temperatures (−78°C) prevent side reactions during enolate formation.
  • Inert atmospheres (e.g., N₂) are essential for palladium-catalyzed steps to avoid catalyst oxidation .
  • Solvent polarity (e.g., acetonitrile vs. THF) influences reaction rates and intermediates’ stability .

Q. How is the compound characterized using spectroscopic methods, and what key spectral signatures confirm its structure?

Methodological Answer:

  • 1H NMR:
    • tert-butyl group: Single peak at ~1.4 ppm (9H, s) .
    • Ethyl ester: Quartet at ~4.2 ppm (CH₂) and triplet at ~1.3 ppm (CH₃) .
    • Dihydro-2H-pyridine protons: Multiplets between 2.5–3.5 ppm (methylene groups) and a broad peak for the hydroxyl group (~5–6 ppm) .
  • 13C NMR:
    • Carbonyl carbons (ester and carbamate) at ~155–170 ppm .
  • HRMS: Molecular ion [M+H]+ at m/z 325.32 (C₁₄H₂₂F₃NO₄), confirming molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or missing HRMS peaks) can arise from:

  • Steric hindrance: Bulky tert-butyl groups may slow down rotational equilibria, causing splitting in NMR. Use variable-temperature NMR to confirm dynamic effects .
  • Regioisomeric impurities: Compare experimental 1H/13C NMR shifts with computational predictions (DFT) or reference analogs (e.g., piperidine dicarboxylates in ) .
  • X-ray crystallography: If available, resolve ambiguities via single-crystal analysis (e.g., as in for related tetrahydropyrrolo-pyrazoles) .

Q. What strategies optimize the regioselectivity in multi-step syntheses involving this compound?

Methodological Answer:

  • Catalyst selection: Palladium acetate with tert-butyl XPhos ligand enhances coupling efficiency for tert-butyl carbamate formation .
  • Temperature gradients: Stepwise heating (40°C → 100°C) minimizes side reactions during cyclization .
  • Solvent effects: Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates in substitution steps .

Q. How do steric effects of the tert-butyl group influence the compound’s reactivity in substitution reactions?

Methodological Answer:

  • Nucleophilic substitution: The tert-butyl group’s bulk hinders attack at the carbamate carbonyl, directing reactivity toward the ethyl ester (e.g., hydrolysis to carboxylic acid derivatives under basic conditions) .
  • Protection strategies: Use tert-butyl as a temporary protecting group for amines or hydroxyls, removable via acidolysis (e.g., HCl in dioxane) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Hydrolysis sensitivity: Store at −20°C in anhydrous solvents (e.g., THF, DMF) to prevent ester/carbamate degradation .
  • Light sensitivity: Protect from UV exposure to avoid radical-mediated decomposition (common in dihydropyridines) .

Q. How can researchers validate the purity of intermediates during synthesis?

Methodological Answer:

  • LC-MS: Monitor reaction progress with reverse-phase chromatography (C18 column) and confirm masses of intermediates .
  • TLC with UV/fluorescence detection: Use silica plates and visualizing agents (e.g., ninhydrin for amines) to track functional groups .

Q. What synthetic modifications enable the preparation of fluorinated analogs (e.g., CF₃-substituted derivatives)?

Methodological Answer:

  • Trifluoromethylation: Introduce CF₃ groups via Ullmann coupling or direct fluorination using Selectfluor® (see for 4-(trifluoromethyl)piperidine analogs) .
  • Post-functionalization: React hydroxyl groups with trifluoromethylating agents (e.g., TMS-CF₃) under basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.